![molecular formula C26H28N4O7 B2729695 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899787-28-1](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H28N4O7 and its molecular weight is 508.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, which include derivatives similar in structure to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad spectrum antitumor activity with mean GI50 values indicating 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking methodology revealed similar binding modes to known inhibitors, suggesting a potential mechanism through inhibition of B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Psychotropic, Anti-inflammatory, and Cytotoxicity Screening
Another research effort synthesized and characterized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, finding them active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (A. Zablotskaya et al., 2013).
Antimicrobial Agents
Research on new quinazolines as potential antimicrobial agents detailed the synthesis of compounds with antibacterial and antifungal activities against a range of pathogens. This includes efficacy against Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal strains, indicating a potential application in developing new antimicrobial therapies (N. Desai et al., 2007).
Anticonvulsant Evaluation
A study on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives revealed promising anticonvulsant effects in various models of experimental epilepsy. One compound in particular showed potent activity, more so than standard antiepileptic drugs, suggesting these derivatives have potential as new antiepileptic agents (S. Malik et al., 2013).
properties
CAS RN |
899787-28-1 |
|---|---|
Molecular Formula |
C26H28N4O7 |
Molecular Weight |
508.531 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H28N4O7/c31-23(27-13-17-7-8-21-22(12-17)37-16-36-21)9-10-29-25(33)19-5-1-2-6-20(19)30(26(29)34)15-24(32)28-14-18-4-3-11-35-18/h1-2,5-8,12,18H,3-4,9-11,13-16H2,(H,27,31)(H,28,32) |
InChI Key |
HAQVXKREFHQAKR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2729614.png)
![Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2729615.png)
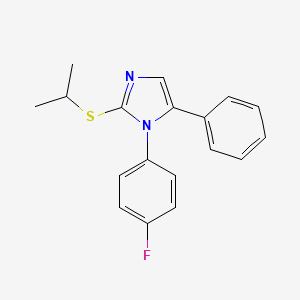
![3-nitro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2729619.png)
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2729622.png)
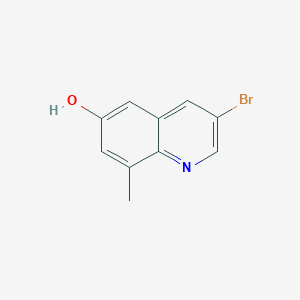
![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2729624.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729625.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide](/img/structure/B2729628.png)
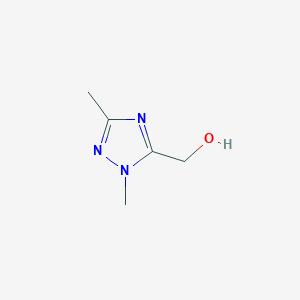
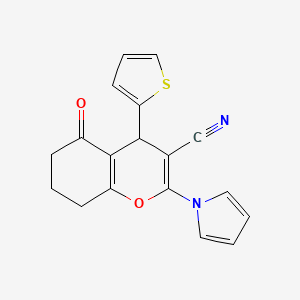
![methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2729631.png)
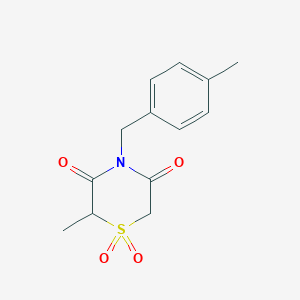
![1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2729634.png)